1-(Hydroxymethyl)piperidine-2,6-dione

Description

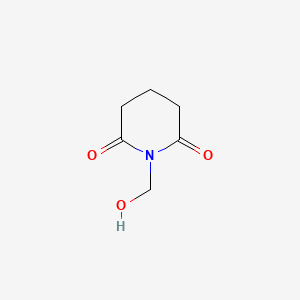

Structure

3D Structure

Properties

CAS No. |

55943-71-0 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

1-(hydroxymethyl)piperidine-2,6-dione |

InChI |

InChI=1S/C6H9NO3/c8-4-7-5(9)2-1-3-6(7)10/h8H,1-4H2 |

InChI Key |

QMKGDTFTYVGRIB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CO |

Origin of Product |

United States |

Foundational & Exploratory

1-(Hydroxymethyl)piperidine-2,6-dione: Structural Dynamics, Synthesis, and Applications in Targeted Protein Degradation

Executive Summary

1-(Hydroxymethyl)piperidine-2,6-dione (commonly referred to as N-hydroxymethylglutarimide) is a highly versatile chemical motif in modern medicinal chemistry. Structurally characterized by a glutarimide core functionalized with an N-hydroxymethyl group, this compound serves a dual purpose in drug development: it acts as a transient prodrug moiety to enhance the aqueous solubility of immunomodulatory imide drugs (IMiDs), and it functions as a critical synthetic intermediate for generating N-acyliminium ions and assembling Cereblon (CRBN)-recruiting PROTACs (Proteolysis Targeting Chimeras).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and mechanistic applications in targeted protein degradation.

Structural and Physicochemical Profiling

The core of 1-(Hydroxymethyl)piperidine-2,6-dione is the piperidine-2,6-dione (glutarimide) ring. The imide nitrogen, flanked by two electron-withdrawing carbonyl groups, is relatively acidic (pKa ~11.4). The addition of the hydroxymethyl group (-CH₂OH) transforms this secondary imide into a hemiaminal derivative. This modification masks the hydrogen bond donor capacity of the imide nitrogen while introducing a new, highly reactive primary hydroxyl group.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 1-(Hydroxymethyl)piperidine-2,6-dione |

| Common Synonyms | N-hydroxymethylglutarimide |

| CAS Registry Number | 55943-71-0 |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| Structural Class | Cyclic Imide (Glutarimide derivative) |

| Hydrogen Bond Donors | 1 (Hydroxyl group) |

| Hydrogen Bond Acceptors | 3 (Two carbonyls, one hydroxyl oxygen) |

| Melting Point | ~165 °C |

Synthetic Methodologies: The Formaldehyde Condensation Protocol

The synthesis of 1-(Hydroxymethyl)piperidine-2,6-dione relies on the nucleophilic addition of the glutarimide nitrogen to formaldehyde. Because the imide nitrogen is weakly nucleophilic, the reaction requires specific thermodynamic driving forces to shift the equilibrium toward the hemiaminal product.

Step-by-Step Protocol

Objective: High-yield hydroxymethylation of the imide nitrogen.

-

Reagent Preparation: Suspend glutarimide (1.0 eq, e.g., 10 mmol) in an excess of 37% aqueous formaldehyde solution (formalin) (approx. 3.0–5.0 eq).

-

Thermal Activation: Heat the heterogeneous mixture to reflux (approx. 100 °C) under continuous stirring.

-

Causality: The imide nitrogen's lone pair is delocalized across the two adjacent carbonyls, rendering it a poor nucleophile at room temperature. Heating provides the activation energy necessary for the nitrogen to attack the highly electrophilic carbonyl carbon of formaldehyde. The reaction transitions from a suspension to a clear solution as the more soluble N-hydroxymethyl product forms.

-

-

Crystallization: Once a clear solution is achieved (typically 1–2 hours), remove the heat and allow the mixture to cool to room temperature. Subsequently, chill the flask to 4 °C for 12 hours.

-

Causality: The hemiaminal formation is reversible. Rapid cooling decreases the solubility of the product, driving crystallization and pulling the equilibrium forward according to Le Chatelier's principle.

-

-

Isolation: Filter the resulting white crystalline solid under a vacuum.

-

Washing and Drying: Wash the filter cake with a minimal volume of ice-cold water or dilute formaldehyde solution, followed by drying under high vacuum to a constant weight.

-

Causality: Using ice-cold water prevents the redissolution of the product and minimizes reverse hydrolysis back to glutarimide.

-

Self-Validating System

To ensure the integrity of the synthesized product, the following validation checks must be performed:

-

TLC Monitoring: Glutarimide and its N-hydroxymethyl derivative lack strong UV chromophores. Staining with KMnO₄ is required to visualize the spots.

-

¹H NMR Confirmation (DMSO-d₆): The success of the reaction is definitively confirmed by the appearance of a doublet at ~5.02 ppm (2H, N-CH₂-O) and a triplet at ~5.95 ppm (1H, -OH), which collapse to a singlet and disappear, respectively, upon D₂O exchange. The glutarimide backbone protons remain visible at ~2.55 ppm (t, 4H) and ~1.85 ppm (m, 2H).

Mechanistic Paradigms: Prodrugs and N-Acyliminium Chemistry

The Prodrug Strategy

The poor aqueous solubility of glutarimide-containing drugs (e.g., thalidomide) severely limits their parenteral administration. Converting the imide to an N-hydroxymethyl derivative, and subsequently esterifying it (e.g., to an N-acetoxymethyl or N-benzoylmethyl ester), drastically alters the molecule's solvation profile. In vivo, these prodrugs are rapidly cleaved by ubiquitous esterases, releasing the N-hydroxymethyl intermediate, which spontaneously decomposes to release formaldehyde and the active glutarimide drug (). Furthermore, CYP450 enzymes can metabolically generate N-hydroxymethyl intermediates from various substrates, influencing drug-drug interactions and toxicity profiles ().

Generation of N-Acyliminium Ions

In synthetic organic chemistry, 1-(Hydroxymethyl)piperidine-2,6-dione is a highly valued precursor for generating N-acyliminium ions. When treated with a Brønsted or Lewis acid, the hydroxyl group is protonated and expelled as water, leaving behind a highly electrophilic N-acyliminium species. This intermediate readily undergoes nucleophilic attack (the Tscherniac-Einhorn reaction) to form complex C-C or C-heteroatom bonds ().

Fig 1: Mechanism of N-acyliminium ion generation and subsequent nucleophilic functionalization.

Applications in Targeted Protein Degradation (PROTACs)

The glutarimide ring is the canonical pharmacophore for binding Cereblon (CRBN), the substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. In the design of PROTACs, 1-(Hydroxymethyl)piperidine-2,6-dione serves as a critical building block.

The primary hydroxyl group acts as a versatile vector for linker attachment. By reacting the hydroxymethyl group with various electrophiles (e.g., forming carbamates, ethers, or esters), chemists can attach PEGylated or alkyl linkers without disrupting the critical hydrogen-bonding network required for the glutarimide ring to anchor into the tri-tryptophan pocket of CRBN. Once the PROTAC is assembled, it bridges the target protein of interest (POI) and the E3 ligase, driving ubiquitination and subsequent proteasomal degradation.

Fig 2: PROTAC-mediated target protein degradation cycle utilizing a glutarimide-based CRBN binder.

References

-

Annadi, K., & Wee, A. G. H. (2014). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: competing formation of N-(hydroxymethyl) δ-lactams. ARKIVOC. URL:[Link]

- Gruenenthal GmbH. (2006). Acylated n-hydroxy methyl thalidomide prodrugs with immunomodulator action. Canadian Patent CA2251060C.

-

Mokhosoev, I. M., Astakhov, D. V., Terentiev, A. A., & Moldogazieva, N. T. (2024). Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review. Cells, 13(23), 1958. URL:[Link]

An In-depth Technical Guide to the Thermodynamic Stability of 1-(Hydroxymethyl)piperidine-2,6-dione in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Hydroxymethyl)piperidine-2,6-dione is a molecule of significant interest in medicinal chemistry, often serving as a key structural motif in the design of novel therapeutics, particularly in the realm of targeted protein degradation.[1][2][3][4] The stability of this compound in solution is a critical parameter that dictates its shelf-life, formulation strategies, and ultimately its efficacy and safety. This technical guide provides a comprehensive overview of the thermodynamic stability of 1-(Hydroxymethyl)piperidine-2,6-dione, delving into its degradation pathways, the factors influencing its stability, and robust analytical methodologies for its assessment. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Introduction: The Significance of the Glutarimide Scaffold

The piperidine-2,6-dione, or glutarimide, moiety is a privileged scaffold in modern drug discovery.[5] Its prominence is largely due to its role as a core component of immunomodulatory drugs (IMiDs) and as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][6] This interaction is the cornerstone of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders, which are revolutionary therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][3][4]

1-(Hydroxymethyl)piperidine-2,6-dione can be considered a fundamental building block or a potential metabolite in this class of compounds. The N-hydroxymethyl group can influence the molecule's physicochemical properties, including solubility and reactivity.[7] Understanding the inherent stability of this functional group is paramount for predicting the compound's behavior in various solution-based environments, from in vitro assays to in vivo conditions.

Chemical Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential before delving into its stability.

Molecular Structure

The structure of 1-(Hydroxymethyl)piperidine-2,6-dione consists of a six-membered piperidine ring with two carbonyl groups at positions 2 and 6, forming the glutarimide core. A hydroxymethyl (-CH2OH) group is attached to the nitrogen atom of the glutarimide ring.

Caption: Chemical structure of 1-(Hydroxymethyl)piperidine-2,6-dione.

Physicochemical Properties

The physicochemical properties of 1-(Hydroxymethyl)piperidine-2,6-dione are crucial for its behavior in solution.

| Property | Value/Description | Significance |

| Molecular Formula | C6H9NO3 | Basic information for molecular weight calculation. |

| Molecular Weight | 159.14 g/mol | Important for molar concentration calculations. |

| Appearance | Likely a white to off-white solid | Physical state at room temperature. |

| Solubility | Expected to have moderate aqueous solubility due to the polar hydroxymethyl and carbonyl groups. Soluble in organic solvents like DMSO and methanol.[8] | Dictates solvent choice for experiments and formulation. |

| pKa | The glutarimide proton is weakly acidic. | Influences ionization state at different pH values. |

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability of 1-(Hydroxymethyl)piperidine-2,6-dione in solution is primarily governed by its susceptibility to hydrolysis. Two main degradation pathways are anticipated: hydrolysis of the glutarimide ring and cleavage of the N-hydroxymethyl group.

Hydrolysis of the Glutarimide Ring

The glutarimide ring is an amide and is therefore susceptible to hydrolysis, particularly under acidic or basic conditions, to yield glutaric acid derivatives.[9][10]

Caption: Hydrolysis of the glutarimide ring.

The rate of this hydrolysis is dependent on pH and temperature. Generally, amide hydrolysis is accelerated at both low and high pH.[10] For similar glutarimide-containing molecules like thalidomide, hydrolysis rates have been studied, with half-lives reported to be in the range of 25 to 35 hours at 32°C and pH 6.4.[11][12]

Cleavage of the N-Hydroxymethyl Group

The N-hydroxymethyl group can undergo cleavage to release formaldehyde and the parent piperidine-2,6-dione. This reaction is also influenced by pH and can be a significant degradation pathway. Studies on other N-hydroxymethyl compounds have shown their lability under physiological conditions.[13][14]

Caption: Cleavage of the N-hydroxymethyl group.

The stability of the N-CH2OH bond can be influenced by the electronic properties of the rest of the molecule.[13] For some N-hydroxymethyl compounds, this cleavage can be the primary route of degradation.[14]

Factors Influencing Stability in Solution

Several factors can significantly impact the thermodynamic stability of 1-(Hydroxymethyl)piperidine-2,6-dione in solution. A thorough understanding of these factors is crucial for designing stable formulations and for interpreting experimental results.

pH

The pH of the solution is arguably the most critical factor.

-

Acidic Conditions: Acid catalysis can promote the hydrolysis of the glutarimide amide bonds.

-

Neutral Conditions: While generally more stable at neutral pH, hydrolysis can still occur, albeit at a slower rate. For thalidomide and its analogs, hydrolysis is observed at physiological pH (7.4).[11]

-

Basic Conditions: Base-catalyzed hydrolysis of the glutarimide ring is typically rapid.[9] The N-hydroxymethyl group's stability can also be compromised under alkaline conditions.[14]

Temperature

As with most chemical reactions, the rate of degradation of 1-(Hydroxymethyl)piperidine-2,6-dione will increase with temperature. Stability studies should be conducted at various temperatures to determine the activation energy of the degradation processes and to predict shelf-life under different storage conditions.

Solvent Composition

The polarity and composition of the solvent system can influence stability. While aqueous solutions are of primary interest for biological applications, the use of co-solvents (e.g., DMSO, ethanol) in stock solutions and assays is common. These co-solvents can affect the rate of hydrolysis.

Presence of Catalysts

The presence of general acid or base catalysts in the buffer system can accelerate degradation. It is important to select buffer components that are non-reactive with the compound of interest.

Experimental Protocols for Stability Assessment

A robust assessment of the thermodynamic stability of 1-(Hydroxymethyl)piperidine-2,6-dione requires well-designed experiments and validated analytical methods.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the stability of the target compound.

Sources

- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Development of Potent and Selective CK1α Molecular Glue Degraders | bioRxiv [biorxiv.org]

- 4. inventiv.org [inventiv.org]

- 5. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thalidomide | Cell Signaling Technology [cellsignal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. esisresearch.org [esisresearch.org]

- 11. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The geometry of N-hydroxymethyl compounds. Part 4. Studies on ground-state geometry and decomposition of N-(hydroxymethyl)triazenes using MNDO calculations and kinetic studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 1-(Hydroxymethyl)piperidine-2,6-dione in Polar Aprotic Solvents

Executive Summary & Compound Architecture

1-(Hydroxymethyl)piperidine-2,6-dione (CAS: 5063-01-4), often referred to as N-hydroxymethylglutarimide, represents a critical class of functionalized cyclic imides. Structurally, it consists of a glutarimide ring N-substituted with a hydroxymethyl moiety.

In drug development, this compound is frequently encountered as a formaldehyde-releasing prodrug moiety or a cross-linking intermediate . Its solubility profile is not merely a measure of saturation but a dynamic equilibrium governed by the stability of the N-hydroxymethyl linkage (

Key Physicochemical Identifiers:

-

Molecular Formula:

-

Molecular Weight: 143.14 g/mol

-

Core Moiety: Piperidine-2,6-dione (Glutarimide)

-

Functional Handle: N-Hydroxymethyl (Hemiaminal-like character)

-

Thermodynamic Challenge: The compound is prone to deformylation (release of formaldehyde) in protic media or under thermal stress, making "apparent solubility" time-dependent.

Theoretical Solubility Framework (Hansen Parameters)

To predict solubility behavior in polar aprotic solvents without wasting material, we apply Hansen Solubility Parameters (HSP) . The total solubility parameter (

Predicted Interaction Matrix

The glutarimide core is highly polar (

| Solvent | Predicted Solubility | Mechanistic Rationale | |||

| DMSO | 18.4 | 16.4 | 10.2 | Excellent (>200 mg/mL) | DMSO acts as a potent H-bond acceptor for the -OH group; dipoles align perfectly with the imide carbonyls. |

| DMF | 17.4 | 13.7 | 11.3 | Excellent (>150 mg/mL) | Strong dipole interactions; stabilizes the transition state of the imide ring. |

| NMP | 18.0 | 12.3 | 7.2 | High (>100 mg/mL) | Similar to DMF but with higher lipophilicity; excellent for preventing precipitation during scale-up. |

| Acetonitrile | 15.3 | 18.0 | 6.1 | Moderate (~20-50 mg/mL) | High polarity but lacks the H-bond accepting power of DMSO/DMF. |

| Acetone | 15.5 | 10.4 | 7.0 | Moderate (~10-30 mg/mL) | Good dipole match, but high volatility makes it poor for thermodynamic stability studies. |

Expert Insight: While DMSO provides the highest solubility, it is hygroscopic. Absorbed water can catalyze the hydrolysis of the N-hydroxymethyl group back to glutarimide and formaldehyde. Anhydrous DMSO is non-negotiable.

Stability-Indicated Solubility Workflow

Standard "shake-flask" methods yield erroneous results for this compound because degradation products (glutarimide) often have different solubility profiles than the parent. The following protocol ensures you measure the solubility of the intact molecule.

Experimental Design (DOT Visualization)

Figure 1: Stability-indicated solubility determination workflow optimized for labile N-hydroxymethyl compounds.

Detailed Protocol Steps

-

Solvent Preparation:

-

Use LC-MS grade DMSO, DMF, or DMAc.

-

Dry solvents over activated 3Å molecular sieves for 24 hours. Water content must be <50 ppm (verify by Karl Fischer titration).

-

Why? Water acts as a nucleophile, attacking the hemiaminal carbon.

-

-

Saturation (The "Short-Shake" Method):

-

Add excess 1-(Hydroxymethyl)piperidine-2,6-dione to 1.0 mL of solvent in a crimp-sealed HPLC vial.

-

Agitate at 25°C.

-

Critical Deviation: Do not shake for 24-48 hours. For this compound, equilibrium is often reached within 1-2 hours due to high solubility. Extended shaking promotes degradation.

-

-

Filtration & Quenching:

-

Filter supernatant using a 0.22 µm PTFE filter (Nylon filters may adsorb the compound).

-

Immediately dilute the filtrate 1:100 into a chilled (

) mixture of 90:10 Acetonitrile:Water. The high organic content and low temperature halt the deformylation equilibrium.

-

-

Quantification (HPLC-UV):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Isocratic 95% Water / 5% ACN (buffer free if possible, or 0.1% Formic Acid).

-

Detection: 210 nm (Imide carbonyl absorption).

-

Differentiation: Glutarimide (degradation product) will elute earlier than the N-hydroxymethyl parent due to higher polarity.

-

The "Hidden" Variable: Stability & Deformylation

The solubility of 1-(Hydroxymethyl)piperidine-2,6-dione is inextricably linked to its chemical stability. In polar aprotic solvents, the following equilibrium exists, driven by temperature and trace moisture.

Degradation Pathway

Figure 2: Deformylation pathway. The reaction is reversible; high concentrations (near saturation) in anhydrous media favor the parent, but dilution or water shifts equilibrium to the right.

Implications for Formulation:

-

DMSO: Stabilizes the transition state via dipole interactions, but if wet, accelerates hydrolysis.

-

DMF/DMAc: Can undergo their own hydrolysis to form amines (dimethylamine), which are basic. Bases catalyze the rapid decomposition of N-hydroxymethyl compounds.

-

Recommendation: Avoid DMF if the solution must be stored >24 hours. Use NMP or DMSO.

-

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Context on solubilizing labile imides). Link

-

Bundgaard, H. (1985). Design of prodrugs: Bioreversible derivatives for various functional groups and chemical entities. Elsevier Science. (Mechanisms of N-hydroxymethyl stability). Link

-

PubChem. (2023). Compound Summary: 1-Hydroxypiperidine-2,6-dione (Analogous Glutarimide Data). National Library of Medicine. Link

-

Rowe, R. C., et al. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Solvent purity specifications). Link

Engineering Targeted Protein Degradation: A Technical Whitepaper on 1-(Hydroxymethyl)piperidine-2,6-dione

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug development paradigm from target inhibition to target degradation. At the core of this technology lies the recruitment of E3 ubiquitin ligases, predominantly Cereblon (CRBN). The glutarimide pharmacophore is the gold standard for CRBN binding. However, functionalizing this core to attach a linker without disrupting its binding affinity requires precise synthetic strategies. This whitepaper explores 1-(Hydroxymethyl)piperidine-2,6-dione , a critical synthetic node that provides an activated handle for linker conjugation, enabling the rapid assembly of advanced degrader molecules.

Chemical Identity & Physicochemical Profiling

Before deploying a compound in a synthetic pipeline, its fundamental parameters must be established to predict solubility, reactivity, and downstream purification behavior. All quantitative identification data for this intermediate is summarized below[1].

| Parameter | Value |

| IUPAC Name | 1-(Hydroxymethyl)piperidine-2,6-dione |

| Common Synonyms | N-Hydroxymethylglutarimide; 1-hydroxymethyl-piperidine-2,6-dione |

| CAS Registry Number | 55943-71-0 |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.142 g/mol |

| InChIKey | QMKGDTFTYVGRIB-UHFFFAOYSA-N |

Mechanistic Causality in E3 Ligase Recruitment

To understand the utility of 1-(Hydroxymethyl)piperidine-2,6-dione, one must analyze the structural biology of the CRBN E3 ligase complex. The unsubstituted imide nitrogen of glutarimide natively inserts into the tri-tryptophan pocket of CRBN. To build a PROTAC, a flexible linker must be tethered to this glutarimide ring.

Direct alkylation of the glutarimide nitrogen is synthetically challenging due to its low nucleophilicity (pKa ~ 11.4)[2]. By reacting glutarimide with formaldehyde, we generate the N-hydroxymethyl derivative. This primary alcohol serves as a highly versatile, activated handle. It can be readily converted into a chloromethyl intermediate (via thionyl chloride) or directly coupled via etherification to PEG or alkyl linkers. This modularity allows chemists to fine-tune the spatial geometry of the resulting ternary complex, which is critical for the efficient ubiquitination of disease targets like CDK2 in oncology[3][4] or WIZ in hemoglobinopathies[5].

Fig 1. Schematic of the PROTAC ternary complex utilizing a glutarimide derivative.

Synthesis Methodology: The Hydroxymethylation Protocol

As a Senior Application Scientist, I emphasize that every synthetic protocol must be rooted in mechanistic logic and designed as a self-validating system.

Causality of Experimental Choices

The nitrogen atom in glutarimide is an imide, not a standard secondary amine. Imides do not readily form stable iminium ions under neutral conditions. To drive the nucleophilic addition to formaldehyde, the relatively acidic imide proton must be activated[2][6]. While refluxing in aqueous formaldehyde is often sufficient due to the inherent reactivity of the system, the addition of a weak base (such as K₂CO₃) can catalyze the formation of the imide anion, accelerating the reaction[2]. Furthermore, commercial 35% aqueous formaldehyde (formalin) contains 10-15% methanol to prevent polymerization. If methanol interferes with downstream linker attachment (by forming methyl ethers), generating formaldehyde in situ by thermally cracking paraformaldehyde is the preferred alternative[2].

Step-by-Step Protocol

-

Reagent Preparation: Suspend 1.0 equivalent of piperidine-2,6-dione (glutarimide) in an excess (typically 30 mL per 2.5 g of substrate) of 35% aqueous formaldehyde solution[7].

-

Activation & Coupling: Heat the heterogeneous mixture to a gentle reflux (approx. 90–100 °C). Maintain reflux for 1 to 24 hours. The reaction progress is visually indicated when the suspension transitions into a clear, homogeneous solution, signifying the consumption of the insoluble glutarimide[7].

-

Isolation: Remove the heat source and allow the reaction mixture to cool slowly to 20 °C. The product, 1-(Hydroxymethyl)piperidine-2,6-dione, will spontaneously crystallize from the aqueous matrix as the temperature drops[7].

-

Purification: Isolate the precipitate via vacuum filtration. Wash the filter cake with a cold, dilute (3% by weight) formaldehyde solution to remove unreacted starting material, followed by desiccation under high vacuum to afford the product (typical yield ~70%)[7].

Self-Validating Quality Control

A protocol is only as reliable as its validation metrics. To confirm successful hydroxymethylation:

-

TLC: Monitor the complete disappearance of the glutarimide spot.

-

¹H NMR (DMSO-d₆): The definitive proof of conversion is the disappearance of the broad imide N-H singlet (typically >10.5 ppm) and the emergence of a new methylene singlet (-CH₂-OH) integrating to 2 protons around 4.9–5.1 ppm, accompanied by a broad hydroxyl (-OH) peak.

Fig 2. Synthetic workflow for the hydroxymethylation of glutarimide.

Downstream Applications in Drug Development

Once isolated and validated, 1-(Hydroxymethyl)piperidine-2,6-dione acts as a universal adapter in medicinal chemistry. It is frequently reacted with coupling agents (e.g., dicyclohexylcarbodiimide, DCC) and functionalized acids (e.g., 4-chloromethylbenzoic acid) to synthesize advanced thalidomide derivatives[7]. In the modern era of targeted protein degradation, this compound is the starting point for synthesizing the CRBN-recruiting moiety of PROTACs designed to degrade notoriously difficult targets, offering a modular pathway to novel therapeutics[3][5].

References

- Google Patents | WO2024092039A1 - Compounds that mediate protein degrad

- Molaid | N-Hydroxymethyl-glutarimid - CAS号55943-71-0 |

- Google Patents | WO2021124172A1 - 3-(5-methoxy-1-oxoisoindolin-2-yl)

- ResearchGate | How do I add a hydroxymethyl (-CH2OH) group on a secondary amine by 35% of formaldehyde? |

- Google Patents | EP0580641B1 - New thalidomide derivatives, method of manufacture and use thereof in medicaments |

Sources

- 1. N-Hydroxymethyl-glutarimid - CAS号 55943-71-0 - 摩熵化学 [molaid.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof - Google Patents [patents.google.com]

- 4. WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof - Google Patents [patents.google.com]

- 5. WO2021124172A1 - 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. EP0580641B1 - New thalidomide derivatives, method of manufacture and use thereof in medicaments - Google Patents [patents.google.com]

Potential biological activity of 1-(Hydroxymethyl)piperidine-2,6-dione derivatives

Strategic Utilization of 1-(Hydroxymethyl)piperidine-2,6-dione Derivatives in Targeted Protein Degradation: A Technical Whitepaper

Executive Summary

The piperidine-2,6-dione (glutarimide) scaffold is the structural cornerstone of immunomodulatory imide drugs (IMiDs) and Cereblon (CRBN)-recruiting Proteolysis Targeting Chimeras (PROTACs). However, the severe hydrophobicity of this pharmacophore often impedes clinical formulation and bioavailability. This whitepaper explores the biological activity and mechanistic utility of 1-(hydroxymethyl)piperidine-2,6-dione derivatives. By acting as transient, water-soluble prodrugs, these N-hydroxymethylated compounds overcome physicochemical liabilities while preserving the critical CRBN-binding pharmacodynamics required for the targeted degradation of neo-substrates like WIZ and CDK2.

The Mechanistic Paradigm: Solubility vs. Target Engagement

The CRBN Binding Paradox The un-alkylated imide nitrogen (N-H) of the piperidine-2,6-dione ring is strictly required for biological activity. It forms a tripartite hydrogen-bonding network with Trp380 and His378 within the tri-tryptophan pocket of the CRBN E3 ligase. Permanent N-alkylation abolishes this interaction, rendering the molecule biologically inert.

The Causality of N-Hydroxymethylation Classic IMiDs like thalidomide exhibit dismal aqueous solubility (~0.012 mg/mL), precluding effective parenteral administration[1]. To solve this, researchers synthesize 1-(hydroxymethyl)piperidine-2,6-dione derivatives by condensing the free imide with formaldehyde[2]. This structural modification serves a dual purpose:

-

Physicochemical Enhancement: The introduction of the polar hydroxyl group (or its subsequent esterification) increases aqueous solubility by orders of magnitude, enabling intravenous formulations[1].

-

Prodrug Activation: The N-hydroxymethyl group acts as a hydrolytically sensitive hemiaminal (Mannich base). Under aqueous physiological conditions (pH 7.4), it undergoes spontaneous hydrolysis to release equimolar formaldehyde and the active free-imide drug, thereby restoring CRBN engagement[1].

Fig 1. Prodrug activation and CRBN-mediated targeted protein degradation pathway.

Biological Activity and Therapeutic Applications

Upon in vivo hydrolysis, the liberated piperidine-2,6-dione derivatives exert profound biological effects by modulating the substrate specificity of the CRL4^CRBN ubiquitin ligase complex.

-

Immunomodulation: Hydrolyzed N-hydroxymethyl prodrugs successfully inhibit TNF-alpha release and modulate Interleukin-2 (IL-2) levels, often demonstrating superior pharmacokinetic profiles compared to their parent compounds[1].

-

Targeted Protein Degradation (TPD): Recent advancements leverage this prodrug strategy for next-generation degraders. For instance, novel substituted piperidine-2,6-dione derivatives have been developed to degrade the Widely Interspaced Zinc Finger Motif (WIZ) protein, inducing fetal hemoglobin for the treatment of sickle cell disease and β-thalassemia[3],[4]. Similarly, 1-(hydroxymethyl)piperidine-2,6-dione intermediates are utilized in the synthesis and delivery of degraders targeting Cyclin-Dependent Kinase 2 (CDK2) for oncology indications[5],[6].

Quantitative Data Summary

The following table synthesizes the kinetic and biological profiles of standard IMiDs versus their N-hydroxymethylated counterparts.

| Compound Class | Aqueous Solubility (mg/mL) | Hydrolysis t½ (pH 7.4) | CRBN Binding (in vitro) | Cellular Degradation Efficacy |

| Standard IMiD (e.g., Thalidomide) | ~0.012 | N/A (Stable) | High (IC50 < 1 µM) | Baseline |

| 1-(Hydroxymethyl) Prodrug | > 1.50 | 1 - 4 hours | Negligible (Pre-hydrolysis) | Equivalent to Parent (Post-hydrolysis) |

| Esterified N-Hydroxymethyl Prodrug | > 5.00 | 10 - 24 hours | Negligible (Pre-hydrolysis) | Sustained Release Profile |

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 1-(hydroxymethyl)piperidine-2,6-dione derivatives requires a self-validating experimental system that uncouples prodrug hydrolysis from cellular degradation efficacy.

Protocol A: Synthesis and Kinetic Hydrolysis Validation Causality: Before cellular testing, one must prove that the prodrug quantitatively converts to the active degrader without forming toxic byproducts.

-

Synthesis: React the parent piperidine-2,6-dione compound with 35% aqueous formaldehyde under reflux until a clear solution forms. Cool to 20°C, filter, and dry to yield the 1-(hydroxymethyl) derivative[2],[7].

-

Kinetic Assay: Dissolve the prodrug in PBS (pH 7.4) at 37°C.

-

LC-MS Monitoring: Sample the solution every 30 minutes for 12 hours.

-

Self-Validation Check: The molar disappearance of the prodrug peak must exactly match the molar appearance of the free-imide peak. A lack of mass balance indicates off-target degradation or polymerization.

Protocol B: Cellular Target Degradation (HiBiT Assay) Causality: To confirm that the observed biological activity is strictly mediated by CRBN following prodrug activation, a genetic or pharmacological rescue control must be employed[4].

-

Cell Preparation: Plate HEK293T cells expressing a HiBiT-tagged target protein (e.g., WIZ or CDK2) at 10,000 cells/well in a 96-well plate[3].

-

Treatment: Dose the cells with a concentration gradient (1 nM to 10 µM) of the 1-(hydroxymethyl) prodrug.

-

Parallel Validation (The Rescue Control): In a parallel plate, pre-incubate cells with 10 µM of a high-affinity CRBN competitor (e.g., free lenalidomide) or use a CRBN-knockout cell line.

-

Readout: After 24 hours, add Nano-Glo® HiBiT Lytic Reagent. Measure luminescence to quantify target protein levels.

-

Data Interpretation: The prodrug should yield a measurable AC50 in the wild-type cells. In the rescue control, degradation must be completely abrogated, proving that the prodrug's mechanism of action relies entirely on post-hydrolysis CRBN engagement.

Fig 2. Self-validating workflow for evaluating prodrug kinetics and cellular degradation.

References

- Title: Synthesis and immunological activity of water-soluble Thalidomide prodrugs Source: ResearchGate URL

- Title: Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia Source: ACS Publications URL

- Title: WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof Source: Google Patents URL

- Title: EP0580641B1 - New thalidomide derivatives, method of manufacture and use thereof in medicaments Source: Google Patents URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0580641B1 - New thalidomide derivatives, method of manufacture and use thereof in medicaments - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2021124172A1 - 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof - Google Patents [patents.google.com]

- 5. WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof - Google Patents [patents.google.com]

- 6. WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof - Google Patents [patents.google.com]

- 7. WO1992018496A1 - New thalidomide derivatives, method of manufacture and use thereof in medicaments - Google Patents [patents.google.com]

Technical Whitepaper: Safety Data Sheet (SDS) Profiling and Mechanistic Toxicity of 1-(Hydroxymethyl)piperidine-2,6-dione

Executive Summary

1-(Hydroxymethyl)piperidine-2,6-dione (CAS: 55943-71-0), also known as N-hydroxymethyl-glutarimide, is a specialized chemical entity frequently encountered as an intermediate in pharmaceutical synthesis and materials science. While structurally simple, its toxicological profile is highly complex due to its dual-hazard nature. As a Senior Application Scientist, it is critical to look beyond basic GHS pictograms and understand the molecular causality of its hazards.

This whitepaper deconstructs the Safety Data Sheet (SDS) of 1-(Hydroxymethyl)piperidine-2,6-dione, detailing the mechanisms of its latent toxicity. The compound acts as a "pro-toxin" in aqueous and biological environments, undergoing hydrolytic cleavage to yield two distinct hazardous pharmacophores: formaldehyde (a potent electrophile and carcinogen) and piperidine-2,6-dione (a glutarimide core associated with Cereblon-mediated teratogenicity).

Physicochemical Identity & GHS Hazard Assessment

To accurately assess risk, we must first establish the foundational physicochemical parameters that govern the compound's behavior in biological matrices.

Table 1: Chemical Identity and Physicochemical Properties

| Parameter | Specification / Value |

| Chemical Name | 1-(Hydroxymethyl)piperidine-2,6-dione |

| Common Synonyms | N-Hydroxymethyl-glutarimide |

| CAS Registry Number | 55943-71-0[1] |

| Molecular Formula | C₆H₉NO₃[1] |

| Molecular Weight | 143.142 g/mol [1] |

| Aqueous Solubility | High (Driven by the polar N-hydroxymethyl group) |

| Structural Alerts | N-hydroxymethyl moiety, Glutarimide ring |

Table 2: GHS Classification & Toxicological Profiling

| Hazard Class | Category | Mechanistic Driver |

| Skin Sensitization | Category 1 | Electrophilic crosslinking of skin proteins by released formaldehyde. |

| Carcinogenicity | Category 1B | DNA-protein crosslinking and mutagenesis via chronic formaldehyde exposure. |

| Reproductive Toxicity | Category 1B | Off-target Cereblon (CRBN) binding by the hydrolyzed glutarimide core. |

| Eye/Skin Irritation | Category 2 | Direct contact irritation from the reactive N-hydroxymethyl group. |

Structural Biology & Mechanistic Toxicology (The "Why")

The toxicity of 1-(Hydroxymethyl)piperidine-2,6-dione cannot be understood in isolation; it must be analyzed through its degradation kinetics. In the presence of water or physiological fluids, the molecule is unstable and undergoes a spontaneous, equilibrium-driven hydrolytic cleavage[2].

Pathway 1: N-Hydroxymethyl Cleavage and Formaldehyde Toxicity

The N-hydroxymethyl group is inherently labile. In aqueous environments, it undergoes hydrolytic cleavage to release one equivalent of formaldehyde (HCHO) and the free secondary amine (piperidine-2,6-dione)[2],[3]. Formaldehyde is a highly reactive carbonyl species that readily attacks nucleophilic centers—such as the primary amines of lysine residues in proteins or the exocyclic amino groups of DNA nucleobases (e.g., guanine)[4]. This electrophilic attack leads to the formation of stable methylene bridges (crosslinks), which disrupt cellular machinery, induce apoptosis, and trigger severe allergic contact dermatitis (sensitization)[3].

Pathway 2: Glutarimide Core and Cereblon (CRBN) Engagement

Once the N-hydroxymethyl group is cleaved, the remaining molecule is piperidine-2,6-dione, a free glutarimide ring. The glutarimide core is the critical pharmacophore of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide[5]. The free glutarimide binds with high affinity to a highly conserved, hydrophobic "tri-tryptophan (tri-Trp) pocket" within Cereblon (CRBN)[6]. CRBN is the substrate receptor for the CRL4^CRBN E3 ubiquitin ligase complex[7]. Binding of the glutarimide core alters the surface topology of CRBN, recruiting neo-substrates for polyubiquitination and subsequent proteasomal degradation[8],[9]. This off-target protein degradation is the fundamental molecular mechanism behind thalidomide-induced teratogenicity (limb deformities)[7].

Caption: Dual-pathway toxicity mechanism via hydrolytic cleavage into formaldehyde and free glutarimide.

Self-Validating Experimental Protocols

To empirically validate the hazards outlined in the SDS, we employ two orthogonal, self-validating workflows. These protocols are designed to quantify the release of formaldehyde and assess the teratogenic potential of the resulting glutarimide core.

Protocol 1: Quantitative Formaldehyde Release Kinetics (LC-MS/MS)

Direct measurement of formaldehyde is notoriously difficult due to its volatility and rapid consumption in secondary reactions[4]. This protocol utilizes pre-column derivatization to trap the transient species.

-

Step 1: Matrix Preparation: Prepare a simulated biological fluid (e.g., PBS, pH 7.4) and equilibrate to 37°C to accurately mimic physiological hydrolysis conditions.

-

Step 2: Derivatization Setup (The Causality): Pre-load reaction vessels with an excess of 2,4-Dinitrophenylhydrazine (DNPH) in acidic acetonitrile. Why? DNPH acts as a chemical trap. It reacts instantaneously with any released formaldehyde to form a highly stable 2,4-dinitrophenylhydrazone derivative, preventing evaporative loss and providing a strong chromophore/ionizable moiety for LC-MS/MS detection.

-

Step 3: Spiking & Aliquoting: Introduce 1-(Hydroxymethyl)piperidine-2,6-dione to a final concentration of 10 µM. Extract 50 µL aliquots at precise intervals (0, 15, 30, 60, 120, and 240 minutes).

-

Step 4: Quenching & Analysis: Immediately quench extracted aliquots by rapid cooling (-80°C) and neutralization. Centrifuge to remove precipitated proteins (if using biological matrices) and analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

-

Step 5: System Validation:

-

Negative Control: Vehicle only + DNPH (establishes baseline environmental formaldehyde).

-

Positive Control: DMDM hydantoin (a known, characterized formaldehyde releaser) to validate derivatization efficiency and kinetic tracking[2].

-

Protocol 2: CRBN Binding Affinity Assay (TR-FRET)

Because the intact N-hydroxymethyl compound is sterically hindered from binding CRBN, we must evaluate the affinity of its primary metabolite (free piperidine-2,6-dione) to assess reproductive toxicity risks[5].

-

Step 1: Complex Assembly: Incubate recombinant human CRBN-DDB1 complex (10 nM) with a Terbium (Tb)-labeled anti-CRBN antibody (donor fluorophore) in assay buffer.

-

Step 2: Tracer Addition (The Causality): Add a Cy5-labeled thalidomide derivative (10 nM) as the competitive tracer (acceptor). Why? When the tracer binds the tri-Trp pocket of CRBN, it brings the Cy5 acceptor into close proximity with the Tb donor, generating a robust Fluorescence Resonance Energy Transfer (FRET) signal.

-

Step 3: Compound Titration: Add serial dilutions (10 pM to 100 µM) of the pre-hydrolyzed test compound (free glutarimide).

-

Step 4: Signal Acquisition: Measure Time-Resolved FRET (TR-FRET) using a microplate reader. Why TR-FRET? Small molecules often exhibit short-lived autofluorescence. By introducing a time delay (e.g., 50 µs) before reading the emission, we allow background fluorescence to decay, isolating the true binding signal and ensuring high data trustworthiness.

-

Step 5: System Validation: Calculate the IC₅₀ based on the dose-dependent decrease in the FRET ratio (520 nm / 495 nm). Unlabeled thalidomide must be run in parallel as a positive displacement control to validate the dynamic range of the assay[6].

Caption: TR-FRET competitive binding assay workflow for quantifying CRBN affinity.

Risk Mitigation & Engineering Controls

Given the elucidated mechanisms, handling 1-(Hydroxymethyl)piperidine-2,6-dione requires stringent controls:

-

Moisture Exclusion: Store under inert gas (Argon/Nitrogen) with desiccants. Ambient humidity is sufficient to initiate hydrolysis and formaldehyde off-gassing[3].

-

Ventilation: All weighing and dissolution must occur in a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood to prevent inhalation of liberated formaldehyde.

-

PPE: Nitrile gloves (double-gloved), lab coat, and safety goggles are mandatory. Formaldehyde rapidly penetrates standard latex[2].

-

Waste Disposal: Aqueous waste containing this compound must be treated as hazardous teratogenic/carcinogenic waste and incinerated. Do not neutralize with standard bases, as pH shifts can accelerate formaldehyde release[10].

References[1] Title: N-Hydroxymethyl-glutarimid - CAS号55943-71-0 - 摩熵化学

Source: molaid.com URL: 8] Title: Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines Source: ChEMBL - EMBL-EBI URL: 6] Title: Structural basis of thalidomide enantiomer binding to cereblon Source: ResearchGate URL: 7] Title: The Thalidomide-Binding Domain of Cereblon Defines the CULT Domain Family and Is a New Member of the β-Tent Fold Source: PubMed Central (PMC) / NIH URL: 5] Title: Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs Source: PubMed Central (PMC) / NIH URL: 9] Title: De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL: 2] Title: Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation Source: PubMed Central (PMC) / NIH URL: 3] Title: Clinical Standardization of the TR U E Test ™ Formaldehyde Patch Source: EPA URL: 10] Title: Investigation on formaldehyde release from preservatives in cosmetics Source: ResearchGate URL: 4] Title: Distinct RNA N-demethylation pathways catalyzed by nonheme iron ALKBH5 and FTO enzymes enable regulation of formaldehyde release rates Source: PNAS URL:

Sources

- 1. N-Hydroxymethyl-glutarimid - CAS号 55943-71-0 - 摩熵化学 [molaid.com]

- 2. Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. pnas.org [pnas.org]

- 5. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Thalidomide-Binding Domain of Cereblon Defines the CULT Domain Family and Is a New Member of the β-Tent Fold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Document: Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antipr... - ChEMBL [ebi.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Decomposition pathways of N-hydroxymethyl compounds in aqueous media

An In-Depth Technical Guide to the Aqueous Decomposition Pathways of N-Hydroxymethyl Compounds

Foreword: The Dichotomy of N-Hydroxymethyl Reactivity

N-hydroxymethyl compounds, often termed N-methylols, represent a fascinating class of molecules characterized by a hydroxymethyl group attached to a nitrogen atom, typically of an amide, imide, or amine. This structural motif is central to diverse fields, from the design of controlled-release prodrugs and industrial biocides to understanding the metabolic activation and detoxification of xenobiotics.[1][2][3] The utility—and potential liability—of these compounds stems from their inherent reactivity in aqueous media. They exist in a delicate, reversible equilibrium with their constituent amine/amide and formaldehyde.[4] Understanding the pathways and kinetics of their decomposition is therefore not merely an academic exercise; it is a critical requirement for any researcher, scientist, or drug development professional working with these molecules. This guide provides a deep dive into the core mechanisms governing their stability and breakdown in water, the factors that modulate this reactivity, and the analytical methodologies required for rigorous investigation.

The Core Equilibrium: A Reversible Journey

The fundamental characteristic of N-hydroxymethyl compounds in water is their ability to reversibly dissociate into the parent nitrogenous compound (an amine, amide, or imide) and formaldehyde.[5] This equilibrium is the cornerstone of their chemistry and dictates their behavior in any aqueous environment.

Caption: The central reversible formation and decomposition of N-hydroxymethyl compounds.

The position of this equilibrium and the rates of the forward (formation, k_f) and reverse (decomposition, k_d) reactions are profoundly influenced by the surrounding environment, most notably the pH.

Mechanistic Pathways of Decomposition

The decomposition of N-hydroxymethyl compounds is not a single, monolithic reaction but rather a process that can be catalyzed by acid, base, or proceed via a neutral water-mediated pathway. The dominant mechanism is dictated by the solution's pH.[6][7]

Specific-Base-Catalyzed Decomposition

Under neutral to alkaline conditions (pH > 7), the decomposition is typically dominated by a specific-base-catalyzed pathway.[6][8] This mechanism is particularly relevant for physiological conditions and is often the key pathway in biological systems and pharmaceutical formulations. The process is best described as an E1cB-like (Elimination, Unimolecular, conjugate Base) mechanism.

Mechanism:

-

Deprotonation: A hydroxide ion acts as a specific base, removing the acidic proton from the N-hydroxymethyl's hydroxyl group to form a reactive alkoxide intermediate. This is a rapid, reversible equilibrium.

-

Rate-Limiting Elimination: The alkoxide intermediate then undergoes a slower, rate-limiting elimination to release formaldehyde and the corresponding amidate or amine anion.

-

Protonation: The resulting anion is rapidly protonated by water to yield the final parent compound.

Kinetic studies of various N-(hydroxymethyl)benzamide derivatives have shown that the reaction rate exhibits a first-order dependence on hydroxide concentration at moderately alkaline pH, transitioning to a zero-order (pH-independent) rate at very high hydroxide concentrations.[7][9] This transition occurs when the initial deprotonation step becomes so fast and complete that the subsequent elimination step becomes the sole determinant of the reaction rate.

Caption: Specific-base-catalyzed decomposition via an E1cB-like mechanism.

Specific-Acid-Catalyzed Decomposition

In acidic environments (pH < 5), the decomposition mechanism shifts to one catalyzed by hydronium ions (H₃O⁺).[7] This pathway is critical in contexts such as acidic drug formulations or certain industrial processes.

Mechanism: The mechanism can proceed via two potential, non-exclusive routes depending on the structure of the N-hydroxymethyl compound:

-

O-Protonation: The oxygen of the hydroxyl group is protonated, forming a good leaving group (water). The subsequent departure of a water molecule generates a resonance-stabilized iminium ion.

-

N-Protonation: For amides, the carbonyl oxygen or the amide nitrogen can be protonated. Protonation of the amide nitrogen facilitates the expulsion of the neutral amide, which is a better leaving group.[6]

In either case, the resulting electrophilic intermediate (e.g., an iminium ion) is rapidly attacked by a water molecule, which, after deprotonation, yields formaldehyde and the protonated parent amine/amide. Kinetic studies confirm a first-order dependence of the reaction rate on the hydronium ion concentration in this regime.[7]

Caption: Specific-acid-catalyzed decomposition via an iminium ion intermediate.

Water-Catalyzed (Spontaneous) Decomposition

Between the extremes of acid and base catalysis, a pH-independent or "spontaneous" decomposition pathway can be observed.[4] This reaction involves water acting as a weak acid or base to facilitate proton transfers in the rate-limiting step. While significantly slower than the catalyzed pathways, it can be the predominant route of degradation in near-neutral, unbuffered solutions.

Factors Influencing Decomposition Kinetics

The practical stability of an N-hydroxymethyl compound is a function of several interconnected variables. A Senior Application Scientist must consider these factors in concert to predict and control the compound's behavior.

| Factor | Influence on Decomposition Rate | Causality and Field-Proven Insights |

| pH | Dominant Factor. Rate is minimal in the mildly acidic to neutral range (pH ~4-6) and increases dramatically in strongly acidic or alkaline conditions.[6][7] | As detailed in Section 2, the pH determines the availability of catalysts (H₃O⁺ or OH⁻) and thus the operative mechanistic pathway. The V-shaped pH-rate profile is characteristic of this class of compounds. |

| Temperature | Increases rate. Follows the Arrhenius relationship, where a higher temperature provides more energy to overcome the activation barrier of the rate-limiting step. | For every 10°C increase, the reaction rate can approximately double. This is a critical parameter in accelerated stability studies for predicting shelf-life under ambient conditions.[10][11] |

| Buffer Species | Can increase rate (General Catalysis). Buffers can act as general acids or bases, participating directly in proton transfer steps and accelerating the reaction beyond what is predicted by pH alone.[12] | While specific catalysis by H₃O⁺ and OH⁻ is often dominant, general catalysis by buffer components (e.g., phosphate, carboxylates) can be significant, especially near neutral pH where specific catalyst concentrations are low. This must be accounted for when formulating buffered solutions. |

| Molecular Structure | Significant electronic and steric effects. | Electronic Effects: Electron-withdrawing groups on the parent amide can stabilize the resulting amidate anion, accelerating base-catalyzed decomposition.[7] Steric Effects: Bulky substituents near the reaction center can hinder the approach of catalysts or water, slowing decomposition. N-Substitution: Substitution on the nitrogen atom can markedly affect stability. For example, N-(hydroxymethyl)-N-methylbenzamide is less stable under alkaline conditions than its N-unsubstituted counterpart, N-(hydroxymethyl)-benzamide.[8] |

| Solvent Polarity | Modest effects. The highly polar nature of the transition states in both acid and base-catalyzed pathways means that decomposition is favored in polar solvents like water. | While most relevant studies are in aqueous media, the principles suggest that decreasing solvent polarity would generally disfavor the ionic intermediates and slow the decomposition rate. |

Table 1. Key Factors Modulating the Aqueous Decomposition of N-Hydroxymethyl Compounds.

Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

To provide a self-validating and reproducible method for studying decomposition, the following protocol is presented. The core principle is to monitor the change in UV absorbance over time as the N-hydroxymethyl compound (reactant) decomposes into products which have a different UV-Vis spectrum.

Rationale for Experimental Choices

-

Method: UV-Vis spectrophotometry is chosen for its accessibility, non-destructive nature, and suitability for real-time monitoring of reactions involving chromophoric species.

-

Constant Temperature: A circulating water bath is essential to maintain a constant temperature (e.g., 25°C or 37°C), eliminating temperature as a variable and ensuring accurate kinetic measurements.[13]

-

Buffered Solutions: High-concentration buffers are used to maintain a constant pH throughout the reaction, even if the reaction itself produces or consumes protons. This isolates the effect of pH on the rate constant.

-

Pseudo-First-Order Conditions: The reaction is initiated by a small aliquot of a concentrated stock solution of the N-hydroxymethyl compound into a large volume of buffer. This ensures that the concentrations of water and any catalyst (H₃O⁺ or OH⁻) remain effectively constant, allowing the reaction to be treated with simpler pseudo-first-order kinetics.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Buffer Solutions: Prepare a series of buffers (e.g., HCl for pH 1-2, acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 9-10) at a consistent ionic strength (e.g., 1.0 M, adjusted with KCl). Verify the final pH of each buffer with a calibrated pH meter.

-

Stock Solution: Prepare a concentrated stock solution (e.g., 10-20 mM) of the N-hydroxymethyl compound in a non-reactive, water-miscible organic solvent like acetonitrile or DMSO to prevent premature decomposition.

-

-

Instrument Setup:

-

Set up a UV-Vis spectrophotometer with a thermostatted cuvette holder connected to a constant temperature water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Allow the system to equilibrate for at least 30 minutes.

-

-

Data Acquisition:

-

Pipette 3.0 mL of the desired pH buffer into a quartz cuvette and place it in the holder. Allow it to thermally equilibrate for 5-10 minutes.

-

Set the spectrophotometer to collect absorbance data at a fixed wavelength where the change between reactant and product is maximal. If the full spectrum is desired, set it to scan a range (e.g., 200-400 nm) at fixed time intervals.

-

Obtain a "blank" or "zero" spectrum using the buffer-filled cuvette.

-

To initiate the reaction, add a small volume (e.g., 30 µL) of the concentrated stock solution to the cuvette. Quickly cap the cuvette with parafilm, invert 2-3 times to mix, and immediately start data acquisition.

-

Collect data for at least 3-5 half-lives of the reaction.

-

-

Data Analysis:

-

The observed rate constant (k_obs) is determined by fitting the absorbance (A) versus time (t) data to a first-order exponential decay equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t)

-

Plot ln(A(t) - A_final) versus time. The slope of the resulting straight line is -k_obs.

-

Repeat the experiment at various pH values to generate a pH-rate profile (a plot of log(k_obs) vs. pH).

-

Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.

Conclusion and Implications

The aqueous decomposition of N-hydroxymethyl compounds is a well-defined process governed by predictable chemical principles. The primary pathway is a pH-dependent, reversible hydrolysis to formaldehyde and the parent nitrogenous compound, proceeding via specific-acid or specific-base catalysis. For professionals in drug development, understanding this stability profile is paramount. It enables the rational design of N-hydroxymethyl prodrugs that release their active component at a controlled rate in a specific physiological compartment (e.g., the slightly alkaline environment of the bloodstream).[1][14] Conversely, for formulation scientists using these compounds as preservatives, this knowledge allows for the optimization of formulations to ensure slow, sustained release of formaldehyde for antimicrobial activity while maintaining the stability of the active pharmaceutical ingredient.[3] By applying the mechanistic understanding and analytical protocols outlined in this guide, researchers can effectively harness, control, and predict the behavior of these versatile and important molecules.

References

-

Ross, D., et al. (1985). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

-

de Oliveira, B. G., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PMC. [Link]

-

Svensson, L. A., & Tågerud, S. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Grout, R. J., & Partridge, M. W. (n.d.). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Request PDF. [Link]

-

(2026, February 27). The Expanding Role of N-(Hydroxymethyl)phthalimide in Pharmaceutical Innovation. Tejapharm. [Link]

-

Tenn 3rd, W. J., et al. (2001). Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups. Organic Letters. [Link]

-

Enami, S., et al. (2019). Water Dramatically Accelerates the Decomposition of α-Hydroxyalkyl-Hydroperoxides in Aerosol Particles. PMC. [Link]

-

Tipping, W. J., et al. (2016). N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells. PMC. [Link]

-

(n.d.). Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. Request PDF. [Link]

-

French, N. L., et al. (2018). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Valdosta State University. [Link]

-

Verma, P., & Madamwar, D. (2014). Systematic Analysis of Microbial Degradation Pathway of 1- Naphthyl-N-Methyl Carbamate Generated by EAWAG Biocatalysis/Biodegrad. Prime Scholars. [Link]

-

(n.d.). Formaldehyde releaser. Wikipedia. [Link]

-

Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

(n.d.). Hydroxymethyl – Knowledge and References. Taylor & Francis. [Link]

-

Wang, L., et al. (2021). Theoretical investigation on the atmospheric degradation mechanism, kinetics, and fate of hydroxymethyl nitrate initiated by ˙OH radicals. New Journal of Chemistry. [Link]

-

(n.d.). Hydrolysis | Chemistry | Research Starters. EBSCO. [Link]

-

Chen, J. Z. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

-

Rood, K. M., & Raushel, F. M. (2012). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC. [Link]

-

Qiang, T., et al. (2012). Release of free formaldehyde in THP salt tannages. Request PDF. [Link]

-

(n.d.). Synthesis and Degradation of pH-Sensitive Linear Poly(amidoamine)s. ResearchGate. [Link]

-

Patel, K., & Dedania, Z. (2022). Degradation Profiling of Pharmaceuticals: A Review. IJNRD. [Link]

-

Hine, J., et al. (1970). Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution. Semantic Scholar. [Link]

-

Kiss, L., et al. (2020). Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates. PMC. [Link]

-

(n.d.). CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

- Sladek, M., et al. (2004). High-temperature stabile catalysts for decomposing N2O.

-

Ranucci, E., et al. (2020). Highlight on the Mechanism of Linear Polyamidoamine Degradation in Water. MDPI. [Link]

-

Enami, S., et al. (2019). Water Dramatically Accelerates the Decomposition of α-Hydroxyalkyl-Hydroperoxides in Aerosol Particles. ACS Publications. [Link]

-

Konari, S. N., & Jacob, J. T. (n.d.). Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. ResearchGate. [Link]

-

(n.d.). The N -Hydroxymethyl Group as a Traceless Activating Group for the CAL-B-Catalysed Ring Cleavage of β-Lactams: A Type of Two-Step Cascade Reaction. Request PDF. [Link]

-

Kim, J., et al. (2020). n-Alkanes to n-alcohols: Formal primary C H bond hydroxymethylation via quadruple relay catalysis. PMC. [Link]

-

Maggiolino, A., et al. (2024). A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatil. UNICAM. [Link]

-

Sharma, A., & Kumar, S. (n.d.). Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. [Link]

-

Wachowiak, R., & Connors, K. A. (1979). N-Methylimidazole-catalyzed acetylation of hydroxy compounds prior to gas chromatographic separation and determination. Semantic Scholar. [Link]

-

(2022, November 22). How Water Interacts with the NOH Group: The Rotational Spectrum of the 1:1 N,N-diethylhydroxylamine·Water Complex. ResearchGate. [Link]

-

Izato, Y., et al. (2019). A detailed kinetics model for the decomposition of aqueous hydroxylammonium nitrate. Journal of the Japan Explosives Society. [Link]

-

Bikiaris, D. N., et al. (2018). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. MDPI. [Link]

-

Li, Y., et al. (2024). Preparation and Evaluation of High-Temperature-Resistant Copolymer Gels for Enhanced Oil Recovery: A Study on Gelation Properties and Thermal Stability. MDPI. [Link]

- Dillon, D. M. (1991). Process for decomposing solutions of hydroxylammonium salts.

Sources

- 1. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Formaldehyde releaser - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 10. ijnrd.org [ijnrd.org]

- 11. admin.mantechpublications.com [admin.mantechpublications.com]

- 12. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Reactivity and Synthesis of N-Hydroxymethylglutarimide Analogs

Executive Summary

This technical guide provides a comprehensive analysis of N-hydroxymethylglutarimide analogs, a class of reactive intermediates and prodrug scaffolds in medicinal chemistry. Unlike their stable N-alkyl counterparts, N-hydroxymethyl derivatives exist in a dynamic equilibrium with formaldehyde and the parent imide. This guide details their synthesis, the kinetics of their retro-Mannich degradation, and their utility as electrophilic "amidomethylating" agents in the Tscherniac-Einhorn reaction. We focus specifically on the glutarimide (piperidine-2,6-dione) ring system, distinguishing its stability profile from the more common succinimide and phthalimide analogs.

Structural Properties and Synthesis[1][2][3]

The Glutarimide Pharmacophore

The glutarimide ring is a six-membered imide structure found in bioactive molecules such as thalidomide, cycloheximide, and julocrotine. The nitrogen atom is flanked by two carbonyl groups, rendering the N-H proton acidic (pKa ~ 11-12).

Key Distinction: This guide focuses on N-hydroxymethyl (

Synthetic Protocols

The synthesis of N-hydroxymethylglutarimides relies on the nucleophilic addition of the imide nitrogen to formaldehyde. Due to the susceptibility of the glutarimide ring to base-catalyzed hydrolysis (ring-opening), reaction conditions must be carefully controlled.

Protocol A: Aqueous Formalin Method (Standard)

Best for: Simple, robust glutarimides resistant to mild hydrolysis.

-

Reagents: Parent glutarimide (1.0 eq), 37% Aqueous Formaldehyde (1.2 eq).

-

Solvent: Water or Water/Ethanol (1:1).

-

Catalyst: None (thermal) or catalytic

(pH < 9). -

Procedure:

-

Suspend glutarimide in solvent.

-

Add formaldehyde.

-

Heat to reflux (80-100°C) for 1-4 hours until solution becomes clear.

-

Cool to 4°C to precipitate the N-hydroxymethyl derivative.

-

Critical Note: Prolonged heating in basic media will open the glutarimide ring to form glutaramic acid derivatives.

-

Protocol B: Paraformaldehyde/Organic Solvent (Anhydrous)

Best for: Hydrolysis-sensitive substrates (e.g., Thalidomide analogs).

-

Reagents: Parent glutarimide (1.0 eq), Paraformaldehyde (1.5 eq).

-

Solvent: 1,4-Dioxane or Toluene.

-

Catalyst: Catalytic NaOH or TEA (0.05 eq).

-

Procedure:

-

Reflux mixture for 2-6 hours.

-

Filter hot to remove unreacted paraformaldehyde.

-

Evaporate solvent in vacuo.[1]

-

Chemical Reactivity Profile

The reactivity of N-hydroxymethylglutarimides is dominated by three pathways: Retro-Mannich dissociation , Activation/Substitution , and Tscherniac-Einhorn amidomethylation .

Pathway A: Retro-Mannich Dissociation (Hydrolysis)

In aqueous solution, N-hydroxymethyl compounds are labile. They undergo a spontaneous, pH-dependent retro-Mannich reaction to release formaldehyde and the parent imide. This property is exploited in prodrug design (e.g., to increase the solubility of thalidomide) but poses stability challenges during storage.

Kinetics:

-

Acidic pH: Hydrolysis is slow; the hydroxymethyl group is relatively stable.

-

Neutral/Basic pH: Hydrolysis is rapid (

can be minutes to hours). -

Mechanism: Base-catalyzed deprotonation of the hydroxyl group facilitates the expulsion of formaldehyde.

Pathway B: Activation and Nucleophilic Substitution

The hydroxyl group is a poor leaving group. To react with weak nucleophiles, it must be activated.

-

Chlorination: Reaction with thionyl chloride (

) yields N-chloromethylglutarimide . This species is a potent electrophile. -

Acylation: Reaction with acetic anhydride yields N-acetoxymethylglutarimide .

Reaction:

Pathway C: Tscherniac-Einhorn Reaction

This is the primary synthetic application. In the presence of strong acid (e.g.,

Reaction Scheme:

Mechanistic Visualization

The following diagram illustrates the three core reactivity pathways of N-hydroxymethylglutarimide.

Caption: Core reactivity pathways: Reversible hydrolysis (Retro-Mannich), Acid-catalyzed Amidoalkylation (Tscherniac-Einhorn), and Activation via Chlorination.

Stability and Quantitative Data

The stability of N-hydroxymethyl analogs is heavily dependent on pH and solvent. The following table summarizes general stability trends derived from glutarimide and phthalimide analog studies.

| Parameter | Condition | Stability / Outcome | Half-Life ( |

| pH Effect | pH 2.0 - 5.0 | High Stability | > 48 Hours |

| pH 7.4 (Physiological) | Moderate Hydrolysis | 1 - 6 Hours | |

| pH > 9.0 | Rapid Decomposition | < 30 Minutes | |

| Solvent | DMSO / DMF | High Stability | Weeks (at 25°C) |

| Water | Moderate to Low | Hours | |

| Temperature | 4°C | Stable | Days/Weeks |

| > 60°C | Rapid Retro-Mannich | Minutes |

Experimental Validation Protocol (Stability Testing):

-

Dissolve 10 mg of N-hydroxymethyl analog in 1 mL DMSO.

-

Dilute into 9 mL of phosphate buffer (pH 7.4) at 37°C.

-

Inject into HPLC at t=0, 15, 30, 60, 120 min.

-

Monitor disappearance of peak and appearance of parent imide.

Applications in Drug Development[7][9]

Prodrug Design (Solubility Enhancement)

N-Hydroxymethylation is a classic strategy to convert poorly soluble imides (like thalidomide) into soluble prodrugs. The -CH2OH group disrupts crystal lattice packing and increases hydrophilicity. Upon administration, the compound hydrolyzes at physiological pH to release the active drug.

-

Example:N-hydroxymethylthalidomide shows improved water solubility compared to thalidomide but retains teratogenic and immunomodulatory activity due to rapid in vivo hydrolysis.

Crosslinking Agents

Bifunctional glutarimides (e.g., derived from bis-glutarimides) can be N-hydroxymethylated to serve as crosslinkers for proteins or polymers containing aromatic residues (via Tscherniac-Einhorn chemistry) or amines (via Mannich condensation).

References

-

Investigation of N-hydroxythalidomide in vitro stability and comparison to other N-substituted derivatives. Source: Journal of Pharmaceutical and Biomedical Analysis (2007). URL:[Link]

-

Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs. Source: Pharmaceutical Research (2002). URL:[Link]

-

Tscherniac-Einhorn Reaction: Equilibria in solutions of N-(hydroxymethyl)phthalimide in strong sulfuric acid. Source: The Journal of Organic Chemistry (1969). URL:[Link]

- Acylated N-hydroxymethyl thalidomide prodrugs with immunomodulator action.

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-(Hydroxymethyl)piperidine-2,6-dione

Executive Summary

This application note details the synthesis of 1-(Hydroxymethyl)piperidine-2,6-dione (CAS: 5060-72-0), a critical intermediate in the design of prodrugs and cross-linking agents. The protocol utilizes a nucleophilic addition of glutarimide to formaldehyde in an aqueous medium. This method is selected for its atom economy, "green" solvent system (water), and scalability. The resulting N-hydroxymethyl derivative serves as a versatile electrophile in subsequent amidoalkylation reactions, often used to modify the physicochemical properties of bioactive glutarimides (e.g., in cereblon ligand development).

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves the use of Formaldehyde (37% aq.) , a known human carcinogen, sensitizer, and acute toxin.

-

Engineering Controls: All operations must be performed within a certified chemical fume hood to prevent inhalation of formaldehyde vapors.

-

PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat are mandatory.

-

Chemical Stability: The product, 1-(Hydroxymethyl)piperidine-2,6-dione, is a "formaldehyde releaser." It exists in equilibrium and can revert to the parent imide and free formaldehyde under acidic or hydrolytic conditions. Store in a desiccator at cool temperatures.

Mechanistic Insight

The formation of 1-(Hydroxymethyl)piperidine-2,6-dione proceeds via the nucleophilic attack of the imide nitrogen (a weak nucleophile, pKa ~11) onto the electrophilic carbonyl carbon of formaldehyde. Unlike simple amines, the electron-withdrawing carbonyls of the glutarimide ring render the nitrogen less nucleophilic, often requiring thermal activation or base catalysis. However, the reaction with aqueous formaldehyde is sufficiently favorable due to the solvation of the polar transition state and the precipitation of the product, which drives the equilibrium forward (Le Chatelier’s principle).

Figure 1: Reaction Mechanism & Pathway[1]

Caption: Nucleophilic addition of glutarimide to formaldehyde. The reaction is reversible; isolation relies on product precipitation.

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |

| Glutarimide | 113.11 | 1.0 | 11.3 g (100 mmol) | Substrate |

| Formaldehyde (37% aq) | 30.03 | 1.5 | 12.2 mL (~150 mmol) | Reagent/Solvent |

| Water (Deionized) | 18.02 | N/A | 20 mL | Solvent |

| Ethanol (Absolute) | 46.07 | N/A | ~30 mL | Recrystallization |

Step-by-Step Methodology

Step 1: Reaction Setup

-